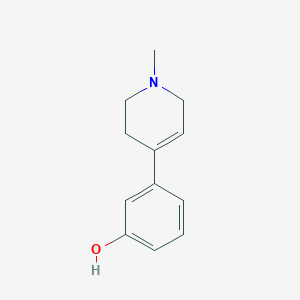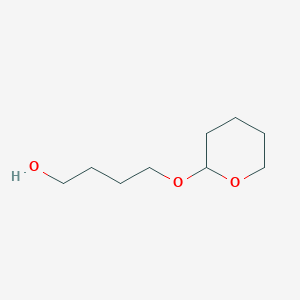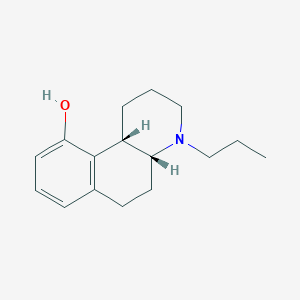
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline, also known as HPBQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the family of octahydrobenzoquinolines, which are known to have a variety of biological activities such as antitumor, antiviral, and antimicrobial effects.
Mechanism Of Action
The mechanism of action of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline is not fully understood, but it has been proposed to involve the inhibition of DNA synthesis and cell proliferation. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV.
Biochemical And Physiological Effects
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been found to decrease the levels of glutathione, a major antioxidant in cells. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been shown to inhibit the activity of the cytochrome P450 enzyme, which is involved in the metabolism of drugs and toxins in the liver.
Advantages And Limitations For Lab Experiments
One advantage of using 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in lab experiments is its high yield and purity, which makes it suitable for further research. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to have a wide range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in lab experiments is its potential toxicity, as it has been shown to induce oxidative stress and cell death in normal cells as well as cancer cells.
Future Directions
There are several future directions for research on 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline for cancer therapy. Another area of interest is its potential use as an antiviral agent for the treatment of hepatitis B and HIV. Future studies should focus on the mechanism of action of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline against these viruses and its potential toxicity in humans. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline could be further modified to improve its bioavailability and reduce its toxicity, making it a more effective and safe therapeutic agent.
Synthesis Methods
The synthesis of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline involves the reaction of 4-propyl-1,2,3,6-tetrahydropyridine with 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Pictet-Spengler condensation, followed by reduction and oxidation steps to yield 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline. This method has been optimized to produce 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in high yield and purity, making it suitable for further research.
Scientific Research Applications
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been found to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
109062-23-9 |
|---|---|
Product Name |
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline |
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(4aR,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-10-ol |
InChI |
InChI=1S/C16H23NO/c1-2-10-17-11-4-6-13-14(17)9-8-12-5-3-7-15(18)16(12)13/h3,5,7,13-14,18H,2,4,6,8-11H2,1H3/t13-,14-/m1/s1 |
InChI Key |
PXQVPBZSEWLGIX-ZIAGYGMSSA-N |
Isomeric SMILES |
CCCN1CCC[C@@H]2[C@H]1CCC3=C2C(=CC=C3)O |
SMILES |
CCCN1CCCC2C1CCC3=C2C(=CC=C3)O |
Canonical SMILES |
CCCN1CCCC2C1CCC3=C2C(=CC=C3)O |
synonyms |
10-HPOBQ 10-hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline 10-hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline hydrochloride, (4aR-cis)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



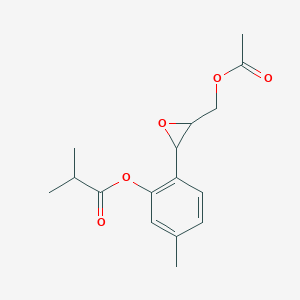
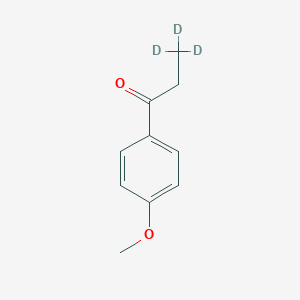

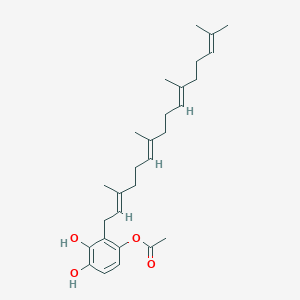



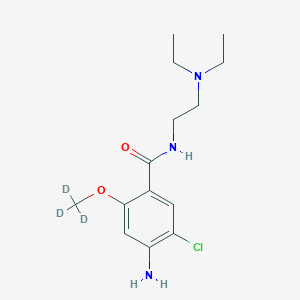
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
